

# A Head-to-Head Comparison of S-1 (Tegafur/Gimeracil/Oteracil) with Capecitabine

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

S-1 and capecitabine are both oral fluoropyrimidine-based chemotherapeutic agents that have become integral in the treatment of various solid tumors, particularly in gastrointestinal cancers. Both serve as convenient oral alternatives to intravenous 5-fluorouracil (5-FU), offering comparable efficacy. However, their distinct pharmacological compositions lead to different activation pathways and, consequently, unique safety and tolerability profiles. This guide provides a detailed, data-driven comparison of S-1 and capecitabine to inform research and clinical development.

#### **Mechanism of Action: Two Pathways to 5-FU**

While both drugs ultimately exert their cytotoxic effects through the action of 5-FU, their metabolic activation pathways are fundamentally different.

• S-1 (Tegafur/Gimeracil/Oteracil): S-1 is a combination product of three distinct components. Tegafur is a prodrug that is gradually converted to 5-FU in the body.[1] Gimeracil enhances the efficacy of 5-FU by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation.[2][3] This inhibition leads to sustained and higher concentrations of 5-FU in the plasma and tumor tissue. The third component, oteracil, is primarily active in the gastrointestinal tract, where it inhibits the enzyme orotate phosphoribosyltransferase (OPRT), reducing the local phosphorylation of 5-FU and thereby mitigating gastrointestinal toxicities like diarrhea and mucositis.[1][2]



Capecitabine: Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU.[1] The final, critical step is the conversion of an intermediate metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR), into 5-FU by the enzyme thymidine phosphorylase (TP).[4][5]
 Thymidine phosphorylase is found in higher concentrations in tumor tissues compared to normal tissues, which is thought to lead to a more tumor-selective generation of 5-FU.[4]



Click to download full resolution via product page

**Caption:** Metabolic activation pathways of S-1 and Capecitabine.

#### **Quantitative Data: Efficacy**



Multiple meta-analyses and randomized controlled trials have compared the efficacy of S-1 and capecitabine, primarily in metastatic colorectal cancer (mCRC) and advanced gastric cancer (AGC). The general consensus is that both agents demonstrate comparable efficacy in terms of key survival and response endpoints.

Table 1: Summary of Efficacy in Metastatic Colorectal Cancer (mCRC)

| Study / Meta-<br>analysis                | Key Efficacy<br>Endpoints | Results (S-1 vs.<br>Capecitabine)                                                   | Citation |
|------------------------------------------|---------------------------|-------------------------------------------------------------------------------------|----------|
| Meta-analysis (Liu<br>et al., 2019)      | ORR, DCR, PFS,<br>OS      | No statistical<br>difference in ORR,<br>DCR, PFS, or OS.                            | [6]      |
| SALTO Study<br>(Kwakman et al.,<br>2017) | Median PFS                | 8.39 months vs. 8.19<br>months (HR 0.97,<br>p=0.93)                                 | [7][8]   |
| Meta-analysis (Abdel-<br>Rahman, 2025)   | ORR, DCR                  | Trend towards higher<br>ORR with S-1 (RR<br>1.14, p=0.07); No<br>difference in DCR. | [9]      |

| Real-world study (Li et al., 2019) | 2-year OS Rate | 61.91% vs. 62.85% (p=0.9954) |[10] |

Table 2: Summary of Efficacy in Advanced Gastric Cancer (AGC)



| Study / Meta-<br>analysis            | Key Efficacy<br>Endpoints      | Results (S-1 vs.<br>Capecitabine)                                                    | Citation |
|--------------------------------------|--------------------------------|--------------------------------------------------------------------------------------|----------|
| Meta-analysis<br>(Feng et al., 2019) | ORR, PFS, OS                   | No significant<br>difference in ORR,<br>6/12/18-month PFS,<br>or 1/2/3-year OS.      | [2]      |
| Meta-analysis (Chen<br>et al., 2014) | 1-year Survival, ORR           | No significant<br>difference. 1-year<br>survival OR 0.80;<br>ORR 0.94.               | [11][12] |
| Meta-analysis (Ye et al., 2018)      | ORR, 1-year PFS, 1-<br>year OS | Capecitabine had a better ORR (RR 0.85, p=0.043); No difference in 1-year OS or PFS. | [13]     |

| Retrospective Study (Kim et al., 2018) | 3-year DFS, 3-year OS | In stage III GC, S-1 had higher (not statistically significant) 3-year DFS (66.6% vs 59.1%) and OS (75.6% vs 69.6%) compared to XELOX. |[14] |

## **Quantitative Data: Safety and Tolerability**

The most significant differences between S-1 and capecitabine emerge in their safety profiles. The choice between the two agents is often driven by the need to mitigate specific toxicities. The most consistently reported difference is the incidence of Hand-Foot Syndrome (HFS), which is substantially lower with S-1.

Table 3: Comparative Adverse Event Profile (Pooled Data from Meta-Analyses)



| Adverse Event                        | S-1 Regimens       | Capecitabine<br>Regimens          | Key Finding                                                                              | Citations |
|--------------------------------------|--------------------|-----------------------------------|------------------------------------------------------------------------------------------|-----------|
| Hand-Foot<br>Syndrome (Any<br>Grade) | Lower<br>Incidence | Higher<br>Incidence (RR<br>~3.41) | S-1 has a<br>significantly<br>lower risk of<br>HFS.                                      | [2][6][8] |
| Hand-Foot<br>Syndrome<br>(Grade ≥3)  | Lower Incidence    | Higher Incidence<br>(RR ~4.74)    | The risk of severe, function-limiting HFS is markedly lower with S-1.                    | [2][6][7] |
| Diarrhea (Any<br>Grade)              | Higher Incidence   | Lower Incidence                   | S-1 is associated with a higher incidence of anygrade diarrhea.                          | [6]       |
| Neutropenia<br>(Grade ≥3)            | Lower Incidence    | Higher Incidence<br>(RR ~1.62)    | Some studies show a higher risk of severe neutropenia with capecitabine- based regimens. | [2][13]   |
| Stomatitis /<br>Mucositis            | Higher Incidence   | Lower Incidence                   | Some evidence<br>suggests a<br>higher incidence<br>of stomatitis with<br>S-1.            | [9][15]   |
| Anemia                               | Similar Incidence  | Similar Incidence                 | No significant difference observed.                                                      | [6][15]   |

| Thrombocytopenia | Similar Incidence | Similar Incidence | No significant difference observed. [6][11] |



Note: Risk Ratios (RR) and specific incidences can vary between studies and patient populations. The values presented are illustrative of the general findings.

### **Experimental Protocols: The SALTO Study**

The SALTO study (NCT01918852) provides an excellent example of a robust, randomized phase 3 trial designed to directly compare S-1 and capecitabine, with a primary focus on safety. [7][8]

- Study Design: A randomized, open-label, multicenter, phase 3 non-inferiority trial.
- Patient Population: Previously untreated patients with metastatic colorectal cancer (mCRC);
   WHO performance status 0-2.
- Intervention Arms:
  - Arm A (Capecitabine): Capecitabine administered at 1250 mg/m² for patients <70 years or 1000 mg/m² for patients ≥70 years, taken twice daily on days 1-14 of a 21-day cycle.[7]
  - Arm B (S-1): S-1 administered at 30 mg/m<sup>2</sup> taken twice daily on days 1-14 of a 21-day cycle.
  - Optional bevacizumab could be added to either arm.
- Primary Endpoint: Incidence of Hand-Foot Syndrome (HFS) of any grade.
- Secondary Endpoints: Incidence of grade 3 HFS, other toxicities, progression-free survival (PFS), overall survival (OS), and response rate (RR).[7]
- Assessments: Tumor response was assessed every 9 weeks. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).





Click to download full resolution via product page

**Caption:** A simplified workflow of a head-to-head clinical trial.



#### Conclusion

S-1 and capecitabine demonstrate comparable efficacy in the treatment of advanced gastrointestinal cancers, offering similar overall survival and response rates.[2][6] The primary distinction lies in their safety profiles. S-1 provides a significant advantage by drastically reducing the incidence and severity of Hand-Foot Syndrome, a common and often debilitating side effect of capecitabine.[8] This benefit may come with a higher incidence of other toxicities, such as diarrhea or stomatitis, although severe occurrences are generally manageable.[6][9]

For drug development professionals and researchers, the choice between S-1 and capecitabine can be guided by the specific clinical context. S-1 may be a preferable option for patients where HFS is a major concern or for those who have previously experienced capecitabine-induced HFS.[9] Conversely, in patients with a predisposition to diarrhea or mucositis, capecitabine might be considered. This head-to-head comparison underscores the importance of personalized medicine, where a nuanced understanding of drug pharmacology can lead to optimized treatment strategies that balance efficacy with patient quality of life.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of capecitabine-based versus S-1-based chemotherapy for metastatic or recurrent gastric cancer: a systematic review and meta-analysis of clinical randomized trials Feng Annals of Palliative Medicine [apm.amegroups.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. [Comparison of the efficacy and safety of capecitabine or tegafur, gimeracil and oteracil potassium capsules combined with oxaliplatin chemotherapy regimens in the treatment of advanced gastric cancer] PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Comparison of efficacy and safety of S-1 and capecitabine in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Efficacy and Safety Comparison of S-1 and Capecitabine in Metastatic Colorectal Carcinoma: A Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Study of the S-1 or Capecitabine as First-line Regimen in Patients with Metastatic Colorectal Cancer: A Real World Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of S-1 vs capecitabine for the treatment of gastric cancer: A meta-analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Comparison of capecitabine and oxaliplatin with S-1 as adjuvant chemotherapy in stage III gastric cancer after D2 gastrectomy | PLOS One [journals.plos.org]
- 15. Comparison of S-1-based vs. capecitabine-based adjuvant chemotherapy for patients with gastric cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of S-1 (Tegafur/Gimeracil/Oteracil) with Capecitabine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684388#a-head-to-head-comparison-of-s-1-tegafur-gimeracil-oteracil-with-capecitabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com